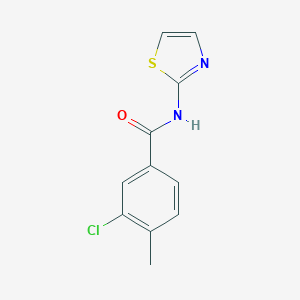
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as CTB, is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications.
Mécanisme D'action
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Studies have shown that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and division.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research. Studies have demonstrated that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can reduce inflammation in animal models, as well as inhibit the growth of cancer cells. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to be stable under various conditions, making it a reliable tool for scientific research. However, one limitation is that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for further research on 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action and its effects on the brain. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in animal models. Further studies are needed to determine its efficacy in human trials. Overall, 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has shown promise in various scientific research areas and warrants further investigation.
Méthodes De Synthèse
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multistep process involving the reaction of 4-methyl-2-nitroaniline with thioamide and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide and hydrochloric acid to yield 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. This synthesis method has been validated through various studies and is considered reliable for the production of 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide.
Applications De Recherche Scientifique
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of certain bacteria and fungi. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C11H9ClN2OS |
|---|---|
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-3-8(6-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15) |
Clé InChI |
UEZWJBWUODCSET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)
![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)

![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)

![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)